REACTION_CXSMILES
|
Cl[C:2]1[CH:10]=[C:9]([O:11][CH2:12][CH3:13])[C:8]([N+:14]([O-:16])=[O:15])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:17][NH:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32].C(N(CC)CC)C.Cl>O>[C:4]([C:3]1[CH:7]=[C:8]([N+:14]([O-:16])=[O:15])[C:9]([O:11][CH2:12][CH3:13])=[CH:10][C:2]=1[N:18]([CH3:17])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32])([OH:6])=[O:5]
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Name
|
|
Quantity
|
24.5 g
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Type
|
reactant
|
Smiles
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ClC1=C(C(=O)O)C=C(C(=C1)OCC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
22.7 g
|
Type
|
reactant
|
Smiles
|
CNCCCCCCCCCCCCCC
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 L
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Type
|
solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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were heated on a steam bath for 5 hours
|
Duration
|
5 h
|
Type
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FILTRATION
|
Details
|
The reaction product was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized twice from methanol/water
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)C1=C(N(CCCCCCCCCCCCCC)C)C=C(C(=C1)[N+](=O)[O-])OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |